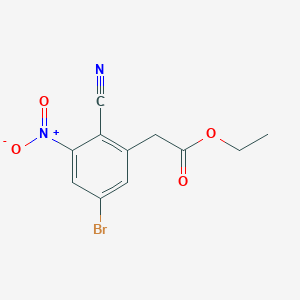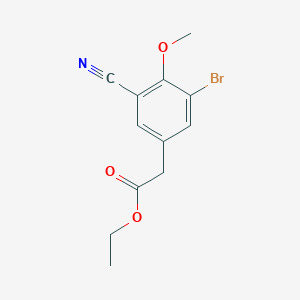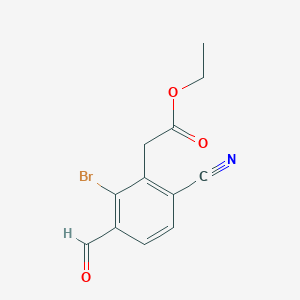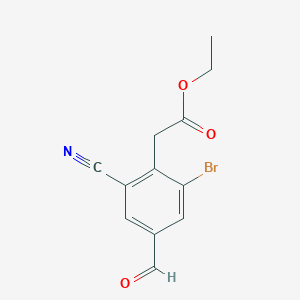![molecular formula C10H3BrCl2N2O B1413985 6-Bromo-4,8-dichloro[1]benzofuro[3,2-d]pyrimidine CAS No. 2251053-04-8](/img/structure/B1413985.png)
6-Bromo-4,8-dichloro[1]benzofuro[3,2-d]pyrimidine
Overview
Description
6-Bromo-4,8-dichloro[1]benzofuro[3,2-d]pyrimidine is a chemical compound with a complex molecular structure. It belongs to the class of benzofuro[3,2-d]pyrimidines, which are known for their diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4,8-dichloro[1]benzofuro[3,2-d]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the desired compound.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis systems to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4,8-dichloro[1]benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under specific conditions.
Major Products Formed: The major products formed from these reactions include derivatives with altered functional groups, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, 6-Bromo-4,8-dichloro[1]benzofuro[3,2-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is employed in the study of enzyme inhibitors and receptor ligands. Its ability to interact with specific biological targets makes it a useful tool for understanding biological processes and developing new therapeutic agents.
Medicine: . Its derivatives may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer properties, making it a candidate for the development of new medications.
Industry: In the materials science industry, this compound is used in the design and synthesis of advanced materials with unique properties. These materials can be used in various applications, including electronics, coatings, and nanotechnology.
Mechanism of Action
The mechanism by which 6-Bromo-4,8-dichloro[1]benzofuro[3,2-d]pyrimidine exerts its effects depends on its specific application. For example, in drug discovery, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved can vary, but they often include key biological processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
4,8-Dichloro[1]benzofuro[3,2-d]pyrimidine
6-Bromo[1]benzofuro[3,2-d]pyrimidine
4,8-Dichloro[1]benzofuro[3,2-d]pyrimidine derivatives
Uniqueness: 6-Bromo-4,8-dichloro[1]benzofuro[3,2-d]pyrimidine stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. This unique structure allows for the development of derivatives with tailored properties for various applications.
Properties
IUPAC Name |
6-bromo-4,8-dichloro-[1]benzofuro[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3BrCl2N2O/c11-6-2-4(12)1-5-7-9(16-8(5)6)10(13)15-3-14-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYOHUQJODZVOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C3=C(O2)C(=NC=N3)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3BrCl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















